L-Leucine, L-seryl-L-arginyl-L-arginyl-L-asparaginyl-L-arginyl-L-leucyl-
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Overview
Description
L-Leucine, L-seryl-L-arginyl-L-arginyl-L-asparaginyl-L-arginyl-L-leucyl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-seryl-L-arginyl-L-arginyl-L-asparaginyl-L-arginyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as bacteria or yeast, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Leucine, L-seryl-L-arginyl-L-arginyl-L-asparaginyl-L-arginyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
L-Leucine, L-seryl-L-arginyl-L-arginyl-L-asparaginyl-L-arginyl-L-leucyl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism by which L-Leucine, L-seryl-L-arginyl-L-arginyl-L-asparaginyl-L-arginyl-L-leucyl- exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to Receptors: The peptide may bind to cell surface receptors, triggering intracellular signaling cascades.
Enzyme Modulation: It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Protein-Protein Interactions: The peptide may interact with other proteins, influencing their function and stability.
Comparison with Similar Compounds
L-Leucine, L-seryl-L-arginyl-L-arginyl-L-asparaginyl-L-arginyl-L-leucyl- can be compared to other peptides with similar structures, such as:
L-Leucine, L-isoleucyl-L-prolyl-L-seryl-L-arginyl-L-arginyl-L-threonyl-L-leucyl-: This peptide has a similar sequence but includes different amino acids, leading to distinct properties and applications.
L-Leucine, L-leucyl-L-seryl-L-arginyl-L-leucyl-L-seryl-L-asparaginyl-L-arginyl-L-leucyl-: Another related peptide with variations in the amino acid sequence, affecting its biological activity.
The uniqueness of L-Leucine, L-seryl-L-arginyl-L-arginyl-L-asparaginyl-L-arginyl-L-leucyl- lies in its specific amino acid composition and sequence, which confer unique structural and functional properties.
Properties
CAS No. |
847248-27-5 |
---|---|
Molecular Formula |
C37H71N17O10 |
Molecular Weight |
914.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H71N17O10/c1-18(2)14-24(32(61)54-26(34(63)64)15-19(3)4)52-30(59)23(10-7-13-48-37(44)45)51-33(62)25(16-27(39)56)53-31(60)22(9-6-12-47-36(42)43)50-29(58)21(8-5-11-46-35(40)41)49-28(57)20(38)17-55/h18-26,55H,5-17,38H2,1-4H3,(H2,39,56)(H,49,57)(H,50,58)(H,51,62)(H,52,59)(H,53,60)(H,54,61)(H,63,64)(H4,40,41,46)(H4,42,43,47)(H4,44,45,48)/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
MEGYRCIDPJAKLH-OLDNPOFQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Origin of Product |
United States |
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